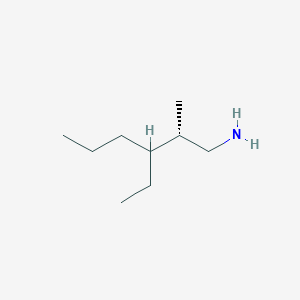

(2S)-3-Ethyl-2-methylhexan-1-amine

Description

(2S)-3-Ethyl-2-methylhexan-1-amine is a chiral primary amine characterized by a branched aliphatic chain. Its molecular formula is C₈H₁₉N, with stereochemistry defined at the second carbon (S-configuration). The compound features an ethyl group at position 3 and a methyl group at position 2 of the hexane backbone. This structural arrangement confers unique physicochemical properties, including lower boiling points and reduced crystallinity compared to linear isomers due to steric hindrance and branching effects.

Properties

IUPAC Name |

(2S)-3-ethyl-2-methylhexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N/c1-4-6-9(5-2)8(3)7-10/h8-9H,4-7,10H2,1-3H3/t8-,9?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCQUSVTXPYJYFB-VEDVMXKPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)C(C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(CC)[C@H](C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-Ethyl-2-methylhexan-1-amine can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 2-methylhexan-1-amine, with an ethylating agent under controlled conditions. The reaction typically requires a strong base, such as sodium hydride, to deprotonate the amine and facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of (2S)-3-Ethyl-2-methylhexan-1-amine may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as distillation or crystallization to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-Ethyl-2-methylhexan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

Substitution: The amine can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Imines, nitriles.

Reduction: Secondary amines, tertiary amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(2S)-3-Ethyl-2-methylhexan-1-amine has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which (2S)-3-Ethyl-2-methylhexan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing biochemical pathways and cellular processes. The specific pathways and targets depend on the context of its application and the nature of the interacting molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares (2S)-3-Ethyl-2-methylhexan-1-amine with key analogs:

Key Observations :

- Branching vs. Linearity : Unlike 2-Ethylhexylamine (linear), the target compound’s branching reduces intermolecular forces, lowering melting/boiling points .

- Cyclic vs. Aliphatic : The cyclohexane derivative in introduces rigidity, altering solubility and reactivity compared to the flexible aliphatic chain of the target compound.

- Functional Groups : The sulfonyl group in (3S)-5-methyl-1-(methylsulfonyl)hexan-3-amine increases polarity, enhancing aqueous solubility but reducing lipid membrane permeability .

Physicochemical Properties

Limited experimental data exist for (2S)-3-Ethyl-2-methylhexan-1-amine, but inferences can be drawn from analogs:

Stereochemical Impact : The (2S) configuration may influence chiral recognition in enzymatic interactions or asymmetric synthesis, though specific studies are lacking in the evidence.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (2S)-3-Ethyl-2-methylhexan-1-amine, and how can reaction conditions be optimized for high enantiomeric purity?

- Methodological Answer : The synthesis typically involves multi-step alkylation and reduction processes. For example, halogenated precursors (e.g., bromoethyl derivatives) can undergo nucleophilic substitution with a chiral amine intermediate. Catalysts such as palladium on carbon (Pd/C) in ethanol or methanol are often used for hydrogenation steps to preserve stereochemical integrity . Optimization parameters include:

- Temperature control : Maintaining 25–50°C to prevent racemization.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol minimizes side reactions.

- Purification : Chiral column chromatography or recrystallization ensures ≥98% enantiomeric purity .

Q. How can researchers characterize the enantiomeric purity of (2S)-3-Ethyl-2-methylhexan-1-amine using current analytical techniques?

- Methodological Answer :

- Chiral HPLC : Use columns with cyclodextrin-based stationary phases (e.g., Chiralpak® IC) and mobile phases containing hexane/isopropanol (95:5 v/v) for baseline separation. Retention time comparisons against racemic mixtures confirm purity .

- NMR with chiral solvating agents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces distinct splitting in <sup>1</sup>H-NMR signals for enantiomers .

- Polarimetry : Specific rotation ([α]D<sup>20</sup>) measurements cross-validate results from chromatographic methods .

Q. What safety protocols are critical when handling (2S)-3-Ethyl-2-methylhexan-1-amine in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation of vapors .

- Storage : Store at –20°C in amber vials under nitrogen to prevent degradation. Stability data suggest ≥5-year shelf life under these conditions .

- Spill management : Neutralize with 5% acetic acid and adsorb using vermiculite. Contaminated materials require incineration as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for (2S)-3-Ethyl-2-methylhexan-1-amine?

- Methodological Answer :

- 2D-NMR (COSY, HSQC) : Resolve overlapping signals by correlating <sup>1</sup>H and <sup>13</sup>C shifts, particularly for methyl/ethyl groups near the chiral center .

- DFT calculations : Compare computed chemical shifts (e.g., B3LYP/6-31G** level) with experimental data. Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .

- Cross-validation : Use multiple techniques (e.g., IR for functional groups, mass spectrometry for molecular ion confirmation) to triangulate structural assignments .

Q. What computational chemistry approaches are recommended for predicting the metabolic pathways of (2S)-3-Ethyl-2-methylhexan-1-amine in biological systems?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4). Focus on binding affinities at the heme-active site to predict oxidation sites .

- MD simulations : Run 100-ns simulations in GROMACS with CHARMM36 force fields to assess stability of amine-enzyme complexes. Analyze RMSD and hydrogen-bonding patterns .

- In silico toxicity prediction : Tools like ProTox-II evaluate hepatotoxicity risks based on structural alerts (e.g., α,β-unsaturated carbonyl metabolites) .

Q. How can isotopic labeling (e.g., <sup>15</sup>N) be applied to track the metabolic fate of (2S)-3-Ethyl-2-methylhexan-1-amine in pharmacokinetic studies?

- Methodological Answer :

- Synthesis of labeled analogs : Introduce <sup>15</sup>N at the amine group via reductive amination with NaBH4 and <sup>15</sup>NH4Cl. Confirm labeling efficiency (>99%) by LC-MS .

- In vivo tracing : Administer labeled compound to rodent models and collect plasma/tissue samples. Use HPLC-ESI-MS/MS to quantify <sup>15</sup>N metabolites (e.g., N-oxide derivatives) .

- Data interpretation : Compartmental PK modeling (e.g., NONMEM) identifies rate constants for absorption, distribution, and elimination phases .

Notes on Contradictions and Best Practices

- Conflicting synthetic yields : Discrepancies in reported yields (e.g., 60% vs. 75%) may arise from solvent purity or catalyst aging. Replicate reactions with freshly distilled solvents and pre-reduced Pd/C .

- Ethical data handling : Align with open science principles while anonymizing biological data. Use platforms like Zenodo for dataset deposition with controlled access .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.